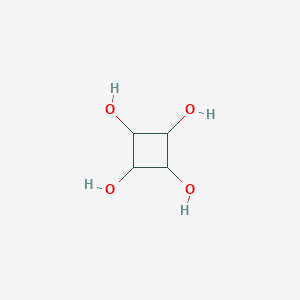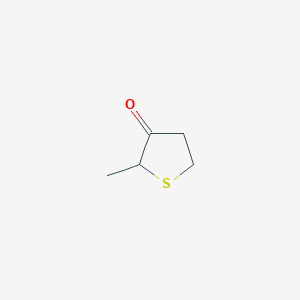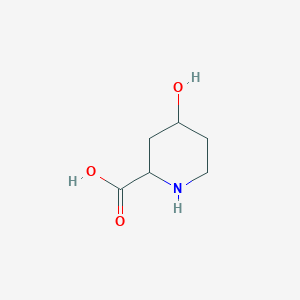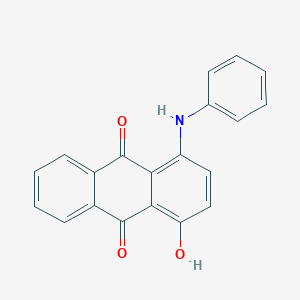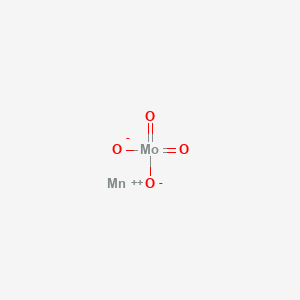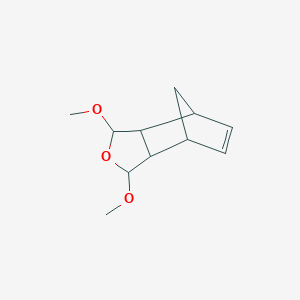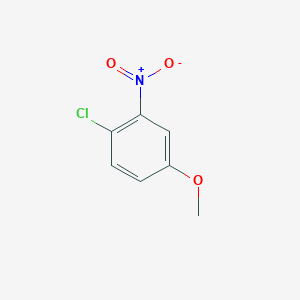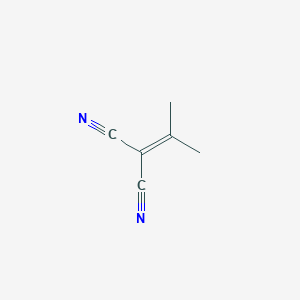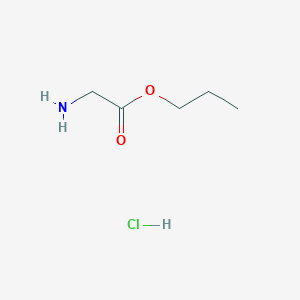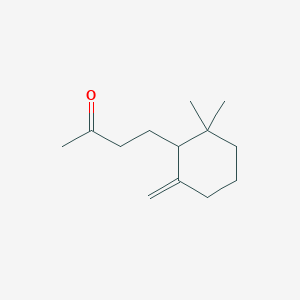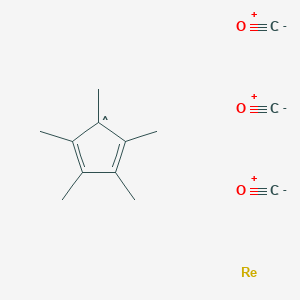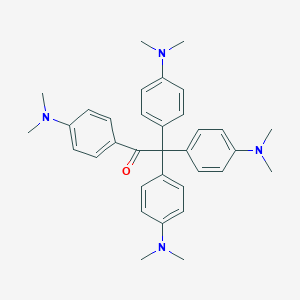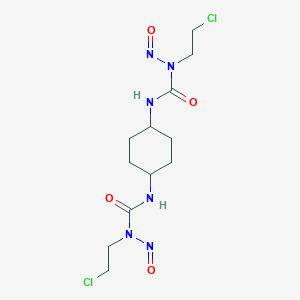
Urea, 1,4-cyclohexylenebis(3-(2-chloroethyl)-3-nitroso-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1,4-cyclohexylenebis(3-(2-chloroethyl)-3-nitroso-, (Z)-, commonly known as CCNU, is a synthetic nitrosourea compound that has been extensively studied for its potential as a chemotherapeutic agent. CCNU is a potent alkylating agent that can cross the blood-brain barrier, making it an effective treatment for brain tumors.
Wirkmechanismus
CCNU is a potent alkylating agent that works by cross-linking DNA strands, which prevents DNA replication and ultimately leads to cell death. CCNU is particularly effective against rapidly dividing cells, such as cancer cells.
Biochemische Und Physiologische Effekte
CCNU has been shown to have a variety of biochemical and physiological effects. It can cause DNA damage, inhibit DNA replication, and induce apoptosis (programmed cell death). CCNU can also cause bone marrow suppression, which can lead to anemia, leukopenia, and thrombocytopenia.
Vorteile Und Einschränkungen Für Laborexperimente
CCNU has several advantages for use in lab experiments. It is a potent alkylating agent that can be used to induce DNA damage and apoptosis in cells. CCNU is also relatively stable and can be stored for long periods of time. However, CCNU has several limitations. It is highly toxic and must be handled with care. CCNU can also have off-target effects, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on CCNU. One area of research is the development of new formulations of CCNU that can improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from CCNU treatment. Finally, there is a need for more research on the long-term side effects of CCNU treatment, particularly in children who may be more susceptible to cognitive and developmental delays.
Synthesemethoden
CCNU is synthesized by reacting 1,4-cyclohexanedione with nitrosourea and 2-chloroethylamine hydrochloride. The resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
CCNU has been studied extensively for its potential as a chemotherapeutic agent. It has been used to treat a variety of cancers, including brain tumors, lymphomas, and multiple myeloma. CCNU is often used in combination with other chemotherapeutic agents to enhance its efficacy.
Eigenschaften
CAS-Nummer |
13907-57-8 |
|---|---|
Produktname |
Urea, 1,4-cyclohexylenebis(3-(2-chloroethyl)-3-nitroso-, (Z)- |
Molekularformel |
C12H20Cl2N6O4 |
Molekulargewicht |
383.23 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexyl]-1-nitrosourea |
InChI |
InChI=1S/C12H20Cl2N6O4/c13-5-7-19(17-23)11(21)15-9-1-2-10(4-3-9)16-12(22)20(18-24)8-6-14/h9-10H,1-8H2,(H,15,21)(H,16,22) |
InChI-Schlüssel |
NLVXTJQYQLAKKJ-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1NC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O |
Kanonische SMILES |
C1CC(CCC1NC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O |
Andere CAS-Nummern |
61137-59-5 13907-57-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



